molecular formula C13H13NO5 B3309888 2H-1,4-Benzoxazine-6-propanoic acid, 3,4-dihydro-beta,3-dioxo-, ethyl ester CAS No. 943995-36-6

2H-1,4-Benzoxazine-6-propanoic acid, 3,4-dihydro-beta,3-dioxo-, ethyl ester

Cat. No.: B3309888
CAS No.: 943995-36-6
M. Wt: 263.25 g/mol
InChI Key: AUFMEXUEYJGZMK-UHFFFAOYSA-N
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Description

This compound is a type of 1,4-benzoxazine . 1,4-Benzoxazines are heterocyclic compounds that have been synthesized as potential anticancer agents . They have shown moderate to good potency against various cancer cell lines .


Synthesis Analysis

The synthesis of 1,4-benzoxazines involves a Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines . These 1,4-benzoxazines are generated from a cascade hydrogenation and reductive amination one-pot reaction .


Molecular Structure Analysis

The molecular structure of 1,4-benzoxazines includes hydroxyl groups on ring A and ring B, which are beneficial to biological activity . Having a para-amino group on ring C significantly enhances potency .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,4-benzoxazines include Buchwald–Hartwig cross-coupling and a cascade hydrogenation and reductive amination one-pot reaction .

Mechanism of Action

While the exact mechanism of action of 1,4-benzoxazines is not specified in the available literature, these compounds have shown anticancer activity, indicating that they may interact with biological targets related to cancer .

Future Directions

The novel benzoxazine scaffold described in the study holds promise and deserves further in-depth studies . Molecule 14f displayed the most potent anticancer activity, indicating its potential as a lead compound for further structural optimization .

Properties

IUPAC Name

ethyl 3-oxo-3-(3-oxo-4H-1,4-benzoxazin-6-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-2-18-13(17)6-10(15)8-3-4-11-9(5-8)14-12(16)7-19-11/h3-5H,2,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFMEXUEYJGZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601190860
Record name Ethyl 3,4-dihydro-β,3-dioxo-2H-1,4-benzoxazine-6-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943995-36-6
Record name Ethyl 3,4-dihydro-β,3-dioxo-2H-1,4-benzoxazine-6-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943995-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,4-dihydro-β,3-dioxo-2H-1,4-benzoxazine-6-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-1,4-Benzoxazine-6-propanoic acid, 3,4-dihydro-beta,3-dioxo-, ethyl ester
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2H-1,4-Benzoxazine-6-propanoic acid, 3,4-dihydro-beta,3-dioxo-, ethyl ester
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2H-1,4-Benzoxazine-6-propanoic acid, 3,4-dihydro-beta,3-dioxo-, ethyl ester
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2H-1,4-Benzoxazine-6-propanoic acid, 3,4-dihydro-beta,3-dioxo-, ethyl ester
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2H-1,4-Benzoxazine-6-propanoic acid, 3,4-dihydro-beta,3-dioxo-, ethyl ester
Reactant of Route 6
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2H-1,4-Benzoxazine-6-propanoic acid, 3,4-dihydro-beta,3-dioxo-, ethyl ester

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